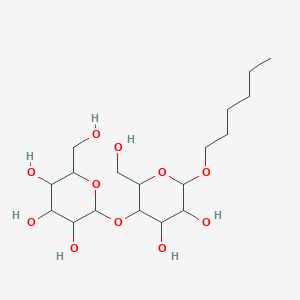

Hexyl beta-D-maltoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hexyl beta-D-maltoside is a non-ionic detergent widely used in biochemical and biophysical research. It is composed of a hexyl group attached to the beta-D-maltoside moiety. This compound is particularly valued for its ability to solubilize membrane proteins while preserving their native structure and functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl beta-D-maltoside can be synthesized through the glycosylation of hexanol with maltose. The reaction typically involves the use of a glycosyl donor, such as a maltose derivative, and a glycosyl acceptor, such as hexanol. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the desired beta-glycosidic linkage .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale glycosylation reactions using optimized catalysts and reaction conditions. The process includes purification steps to remove any unreacted starting materials and by-products, ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexyl beta-D-maltoside primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glycosidic bond and the formation of hexanol and maltose .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hexyl group.

Major Products Formed

Hydrolysis: Hexanol and maltose.

Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

Hexyl beta-D-maltoside is extensively used in various scientific research fields:

Chemistry: It is used as a surfactant in the synthesis and stabilization of nanoparticles.

Biology: It aids in the solubilization and purification of membrane proteins, facilitating structural and functional studies.

Medicine: It is employed in drug delivery systems and the formulation of pharmaceuticals.

Industry: It is used in the formulation of detergents and cleaning agents

Mechanism of Action

Hexyl beta-D-maltoside exerts its effects by interacting with the hydrophobic regions of membrane proteins, thereby solubilizing them. The compound forms micelles around the hydrophobic regions, preventing aggregation and maintaining the proteins in a functional state. This interaction is crucial for the extraction and study of membrane proteins in solution .

Comparison with Similar Compounds

Similar Compounds

- n-Dodecyl beta-D-maltoside (DDM)

- n-Decyl beta-D-maltoside (DM)

- n-Octyl glucoside (OG)

Uniqueness

Hexyl beta-D-maltoside is unique due to its specific balance of hydrophobic and hydrophilic properties, which makes it particularly effective for solubilizing certain types of membrane proteins. Compared to other maltosides, it offers a different critical micelle concentration (CMC) and solubilization efficiency, making it suitable for specific applications .

Properties

IUPAC Name |

2-[6-hexoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O11/c1-2-3-4-5-6-26-17-15(25)13(23)16(10(8-20)28-17)29-18-14(24)12(22)11(21)9(7-19)27-18/h9-25H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYKGRXIHMMFCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione](/img/structure/B13383480.png)

![2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide](/img/structure/B13383483.png)

![2-[[1-(2,6-Diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B13383499.png)

![tert-butyl N-[(E)-[1-amino-2-(2-chlorophenyl)ethylidene]amino]carbamate](/img/structure/B13383508.png)

![4-(1,3-Benzodioxole-5-carbonyl)-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;4-benzoyl-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclohexanecarbonyl)-8,8-dimethyl-5-propan-2-yl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclopentanecarbonyl)-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(4-methylbenzoyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(2-phenylacetyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one](/img/structure/B13383527.png)

![Dimethyl 2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioate](/img/structure/B13383539.png)

![2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13383567.png)